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Compound of Interest

Compound Name:
2-(Ethylamino)-o-propionotoluidide

Hydrochloride

CAS No.: 35891-75-9

Cat. No.: B1146945

Get Quote

For Laboratory Research and Analytical Applications

Part 1: Introduction & Compound Profile
2-(Ethylamino)-o-propionotoluidide Hydrochloride (CAS: 35891-75-9) is a structural analog

of the local anesthetic Prilocaine.[1] While Prilocaine possesses a propylamino tail, this

compound features an ethylamino group. In pharmaceutical development, it is most frequently

encountered as Prilocaine Impurity C (European Pharmacopoeia standard) or used in

Structure-Activity Relationship (SAR) studies to evaluate how alkyl chain length influences

voltage-gated sodium channel (

) blockade and metabolic stability.

This guide provides protocols for formulating this compound for two distinct laboratory

purposes: Analytical Standardization (HPLC/LC-MS reference) and Biological Assays (In vitro

electrophysiology or toxicity screening).
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Physicochemical Profile[1][2][3][4][5]
Property Data Relevance to Formulation

Chemical Name

2-(Ethylamino)-N-(2-

methylphenyl)propanamide

HCl

Target Molecule

Molecular Weight 242.75 g/mol (HCl salt) Calculation of Molarity

Appearance
White to off-white crystalline

solid

Visual QC: Must be particulate-

free in solution

Solubility
High in Water, Methanol,

Ethanol

Aqueous buffers are suitable

vehicles

pKa (Calc.) ~7.8 - 8.0 (Amine)
pH > 7.0 may risk precipitation

of the free base

Chirality Racemic (usually)
Contains one chiral center;

typically supplied as racemate

Part 2: Formulation Protocols
Protocol A: Preparation of Analytical Stock Solution (1.0 mg/mL)
Purpose: For use as a reference standard in HPLC/UPLC analysis to quantify impurities in

Prilocaine batches.

Reagents:

2-(Ethylamino)-o-propionotoluidide HCl (Reference Standard Grade)

Methanol (HPLC Grade)

Milli-Q Water (18.2 MΩ·cm)

Procedure:

Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL volumetric flask.

Note: Use an analytical balance with
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0.01 mg precision.

Dissolution: Add approximately 5 mL of Methanol. Sonicate for 2 minutes to ensure complete

dissolution.

Scientific Logic: Methanol is used as the primary solvent to prevent any potential

hydrolysis during long-term storage and to match common HPLC mobile phases.

Volume Adjustment: Dilute to volume with Milli-Q Water.

Filtration: Filter through a 0.22

m PTFE syringe filter into an amber HPLC vial.

Storage: Stable at 4°C for 1 week; -20°C for 1 month.

Protocol B: Physiological Saline Formulation (In Vivo/In Vitro)
Purpose: For electrophysiology (patch-clamp) or animal PK/PD studies. This formulation

ensures isotonicity and physiological pH.

Reagents:

Compound (HCl Salt)[4]

0.9% Sodium Chloride (Sterile Saline)

0.1 M NaOH and 0.1 M HCl (for pH adjustment)

Step-by-Step Methodology:

Target Concentration Calculation: Determine the required molarity. For a 10 mM stock

solution:

Example: For 10 mL of 10 mM solution:

.
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Solubilization: Dissolve the calculated mass in 90% of the final volume of 0.9% Saline.

Vortex until clear.

pH Adjustment (Critical Step):

The natural pH of the HCl salt in water will be acidic (~4.5–5.5).

Gently titrate with 0.1 M NaOH to reach pH 6.8 – 7.2.

Warning: Do not exceed pH 7.4. As the pH approaches the pKa (~7.9), the ratio of

uncharged free base increases, drastically reducing solubility and causing precipitation.

Sterilization: Pass the solution through a 0.22

m PES (Polyethersulfone) filter. PES is preferred over Nylon for biological assays due to
lower protein/drug binding.

Osmolality Check (Optional but Recommended): Target osmolality: 290 ± 20 mOsm/kg.

Adjust with NaCl if hypotonic.

Part 3: Analytical Validation & Workflow
To confirm the identity and purity of your formulated solution, use the following HPLC

conditions. This separates the Ethyl-analog (Impurity C) from Prilocaine (Propyl-analog).

HPLC Conditions:

Column: C18 (e.g., 250 mm x 4.6 mm, 5

m)

Mobile Phase A: Phosphate Buffer pH 7.0

Mobile Phase B: Acetonitrile

Gradient: Isocratic or Gradient (typically 60:40 Buffer:ACN)

Flow Rate: 1.0 mL/min
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Detection: UV at 220 nm (Amide bond absorption)

Workflow Visualization
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Figure 1: Step-by-step formulation workflow ensuring solubility and sterility prior to

experimental use.

Part 4: Mechanism & Biological Context
When used in biological assays, it is vital to understand that 2-(Ethylamino)-o-propionotoluidide

acts as a sodium channel blocker. The "Ethyl" chain makes it slightly less lipophilic than

Prilocaine (Propyl), which may alter its onset speed and potency.

Structure-Activity Relationship (SAR) Diagram
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Figure 2: Mechanism of Action. The uncharged base is required to penetrate the nerve sheath,

while the cationic form binds the receptor.

Part 5: Safety & Handling
Hazard Identification: As a local anesthetic analog, this compound is a potent Sodium

Channel Blocker. Accidental ingestion or injection can cause CNS toxicity (seizures) and

cardiovascular collapse.

Metabolite Warning: Similar to Prilocaine, the amide hydrolysis of this compound yields o-

Toluidine (2-methylaniline), which is a known carcinogen and causes Methemoglobinemia
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(oxidation of hemoglobin).

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when

handling the powder form to avoid inhalation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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